5-Methoxy-2-methyl-2H-indazole

Descripción general

Descripción

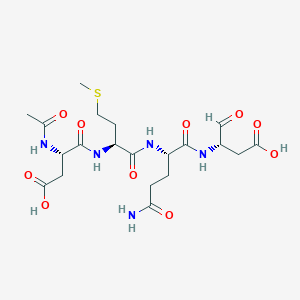

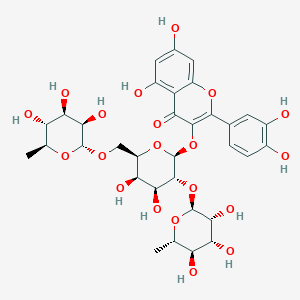

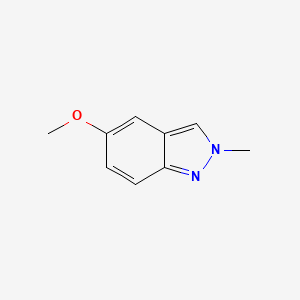

5-Methoxy-2-methyl-2H-indazole is a chemical compound with the molecular formula C9H10N2O . It is a type of indazole, which is a bicyclic compound consisting of the fusion of benzene and pyrazole . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of indazole derivatives, including 5-Methoxy-2-methyl-2H-indazole, has been a subject of interest in recent years. Various methods have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-methyl-2H-indazole consists of a 2H-indazole core with a methoxy group at the 5-position and a methyl group at the 2-position . The InChI code for this compound is 1S/C9H10N2O/c1-11-6-7-5-8 (12-2)3-4-9 (7)10-11/h3-6H,1-2H3 .Aplicaciones Científicas De Investigación

Synthetic Approaches to 1H- and 2H-indazoles

- Scientific Field : Organic Chemistry

- Application Summary : The synthesis of 1H- and 2H-indazoles has been a focus of recent research. Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

- Methods of Application : The synthesis involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results : This approach has led to the development of optimized synthetic schemes with relevant examples .

Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of 22 indazole derivatives was synthesized and studied for their antiprotozoal activity .

- Methods of Application : The 2-phenyl-2H-indazole scaffold was accessed by a one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions as well as Cadogan’s cyclization .

- Results : The biological assays revealed structural features that favor the antiprotozoal activity against the three protozoans tested .

Preparation of Indolylquinoxalines and Alkylindoles

- Scientific Field : Organic Synthesis

- Application Summary : 5-Methoxy-2-methylindole is used as a reactant in the preparation of indolylquinoxalines and alkylindoles .

- Methods of Application : The preparation involves condensation reactions, Ir-catalyzed reductive alkylation, arylation reactions using a palladium acetate catalyst, enantioselective Friedel-Crafts alkylation, and stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .

- Results : These methods have been used to successfully synthesize indolylquinoxalines and alkylindoles .

Antimycotic Effect of 2H-Indazole Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Some 2H-indazole derivatives have been studied for their antimycotic effects .

- Results : The study found that selected compounds exhibited antimycotic effects .

Preparation of Indolylquinoxalines and Alkylindoles

- Scientific Field : Organic Synthesis

- Application Summary : 5-Methoxy-2-methylindole is used as a reactant in the preparation of indolylquinoxalines and alkylindoles .

- Methods of Application : The preparation involves condensation reactions, Ir-catalyzed reductive alkylation, arylation reactions using a palladium acetate catalyst, enantioselective Friedel-Crafts alkylation, and stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .

- Results : These methods have been used to successfully synthesize indolylquinoxalines and alkylindoles .

Cu (OAc)2-Catalyzed Synthesis of 1H-Indazoles

- Scientific Field : Organic Chemistry

- Application Summary : A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

- Methods of Application : First, 2-(methylamino)benzonitrile 1 with an organometallic reagent formed N–H ketimine species 2 followed by Cu (OAc)2-catalyzed reaction to form N–N bond in DMSO under O2 atmosphere, to afford a wide variety of 1H-indazoles 3 in good to excellent yields .

- Results : This approach has led to the development of optimized synthetic schemes with relevant examples .

Safety And Hazards

Direcciones Futuras

Indazole derivatives, including 5-Methoxy-2-methyl-2H-indazole, continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on optimizing the synthesis of these compounds, exploring their biological activities, and developing them into effective therapeutic agents .

Propiedades

IUPAC Name |

5-methoxy-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-7-5-8(12-2)3-4-9(7)10-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHPLDTVLLYJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454944 | |

| Record name | 5-Methoxy-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-methyl-2H-indazole | |

CAS RN |

541539-88-2 | |

| Record name | 5-Methoxy-2-methyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541539-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.